molecular formula C22H19BN2O2 B1603089 (1-Trityl-1H-pyrazol-4-yl)boronic acid CAS No. 207307-51-5

(1-Trityl-1H-pyrazol-4-yl)boronic acid

Cat. No. B1603089
M. Wt: 354.2 g/mol
InChI Key: SXDLSKWVNTXEFG-UHFFFAOYSA-N
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Description

“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 207307-51-5 . It has a molecular weight of 354.22 . The IUPAC name for this compound is (1-trityl-1H-pyrazol-4-yl)boronic acid .


Molecular Structure Analysis

The InChI code for “(1-Trityl-1H-pyrazol-4-yl)boronic acid” is 1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has shown methods to synthesize related compounds like Pinacol 1-Methyl-1H-pyrazole-5-boronate and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. These techniques involve steps like methylation, converting into boronic acids, and condensation with pinacol (Zhang Yu-jua, 2013) (Peter R. Mullens, 2009).

  • Structural Characterization : Compounds like silylated or germylated pyrazoleboronic acids have been characterized through NMR spectroscopy and X-ray crystallography, providing insights into their molecular structure (K. Durka et al., 2015).

Coordination Compounds and Ligands

  • Nickel(II) Complexes : Studies have utilized poly(pyrazol-1-yl)borates in coordination compounds, emphasizing their affinity toward cationic metal ions. This includes the development of pseudotetrahedral nickel(II) complexes using tridentate oxazoline-based scorpionate ligands (Tomoaki Takayama et al., 2016).

  • Superoxide Scavenging Activity : Copper(I) complexes containing 1H-pyrazol-1-ylborate and other ligands have been synthesized, demonstrating potential superoxide scavenging activity, which is relevant for biomedical applications (C. Santini et al., 2003).

Chemical Reactions and Applications

  • Suzuki Couplings : Improved methods for Suzuki couplings have been developed using compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, emphasizing their utility in organic synthesis (Peter R. Mullens, 2009).

  • Biomimetic CO2 Hydration Activity : Boronic acids, including derivatives of pyrazolylborates, have shown biomimetic CO2 hydration activity, which is significant in the context of carbon capture technologies (M. Verma et al., 2021).

Modular Synthesis

  • Oligo-(1H-pyrazol-4-yl)-arenes : A methodology to synthesize these compounds from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters has been developed, highlighting their potential in creating bioactive molecules and material precursors (L. J. K. Cook et al., 2016).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(1-tritylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDLSKWVNTXEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621810
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Trityl-1H-pyrazol-4-yl)boronic acid

CAS RN

207307-51-5
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, M Zhang, V Quereda… - Journal of medicinal …, 2021 - ACS Publications
Aberrant activation of Wnt/β-catenin signaling is strongly associated with many diseases including cancer invasion and metastasis. Small-molecule targeting of the central signaling …
Number of citations: 9 pubs.acs.org

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